![molecular formula C20H23NO7 B2417825 [2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-49-3](/img/structure/B2417825.png)
[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
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Overview
Description
[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as EOTB, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. EOTB belongs to the class of compounds called anilinoquinazolines, which have been shown to possess anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
- Background : Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (also known as compound 131) exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells .
- Application : The Kabachnik–Fields reaction is a practical approach for α-aminophosphonate synthesis. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate can serve as a precursor in this reaction .
Anti-Leukemia Activity
α-Aminophosphonate Synthesis
Antimicrobial Activity
Mechanism of Action
Target of Action
The primary target of [2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is the anionic phospholipid membranes . These membranes are minor components of the cell but possess unique physical and biochemical properties that make them physiologically essential .
Mode of Action
The compound interacts with its targets by embedding into the phosphatidylserine bilayers of the anionic phospholipid membranes . This interaction perturbs the thermotropic gel to liquid crystalline phase transition . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .
Result of Action
The compound shows strong antiproliferative activity against malignant melanoma cells . This suggests that it could have potential applications in cancer treatment.
properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-5-27-15-9-7-6-8-14(15)21-18(22)12-28-20(23)13-10-16(24-2)19(26-4)17(11-13)25-3/h6-11H,5,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCITHIHFXMKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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